molecular formula C18H13NOS B291761 N-(9H-fluoren-2-yl)thiophene-2-carboxamide

N-(9H-fluoren-2-yl)thiophene-2-carboxamide

Cat. No. B291761
M. Wt: 291.4 g/mol
InChI Key: RTUFUNXXMWSNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)thiophene-2-carboxamide, also known as FTC, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. FTC belongs to the class of organic compounds known as thiophene carboxamides, which have been shown to possess a range of biological properties. In

Scientific Research Applications

N-(9H-fluoren-2-yl)thiophene-2-carboxamide has been shown to possess a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(9H-fluoren-2-yl)thiophene-2-carboxamide as a fluorescent probe for the detection of protein aggregates associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(9H-fluoren-2-yl)thiophene-2-carboxamide has also been investigated as a potential therapeutic agent for the treatment of cancer and viral infections.

Mechanism of Action

The exact mechanism of action of N-(9H-fluoren-2-yl)thiophene-2-carboxamide is not fully understood, but it is thought to interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in protein conformation and function, which may be useful for the detection and treatment of various diseases.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the ability to bind to amyloid beta (Aβ) and tau proteins, which are implicated in the development of Alzheimer's disease. N-(9H-fluoren-2-yl)thiophene-2-carboxamide has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9H-fluoren-2-yl)thiophene-2-carboxamide is its high sensitivity and selectivity for protein aggregates, making it a useful tool for the detection of neurodegenerative diseases. However, one limitation of N-(9H-fluoren-2-yl)thiophene-2-carboxamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the use of N-(9H-fluoren-2-yl)thiophene-2-carboxamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-(9H-fluoren-2-yl)thiophene-2-carboxamide, which may have improved sensitivity and selectivity for protein aggregates. Another potential direction is the use of N-(9H-fluoren-2-yl)thiophene-2-carboxamide as a therapeutic agent for the treatment of viral infections and cancer. Finally, the development of new synthetic methods for the production of N-(9H-fluoren-2-yl)thiophene-2-carboxamide and related compounds may lead to the discovery of new biological properties and applications.

Synthesis Methods

N-(9H-fluoren-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 9H-fluorene with thionyl chloride to form 9-chloro-9H-fluorene. This intermediate is then reacted with potassium thiophenolate to form the desired product, N-(9H-fluoren-2-yl)thiophene-2-carboxamide.

properties

Molecular Formula

C18H13NOS

Molecular Weight

291.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C18H13NOS/c20-18(17-6-3-9-21-17)19-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,19,20)

InChI Key

RTUFUNXXMWSNEN-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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